molecular formula C6H12OS B048256 1-Propan-2-ylsulfanylpropan-2-one CAS No. 112988-41-7

1-Propan-2-ylsulfanylpropan-2-one

Cat. No.: B048256
CAS No.: 112988-41-7
M. Wt: 132.23 g/mol
InChI Key: TZSDHLJUTCSOIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylsulfanyl-acetone can be synthesized through several methods. One common approach involves the reaction of isopropyl mercaptan with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the mercaptan on the carbonyl carbon of acetone.

Industrial Production Methods

In an industrial setting, the production of isopropylsulfanyl-acetone may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Isopropylsulfanyl-acetone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted acetone derivatives.

Scientific Research Applications

Isopropylsulfanyl-acetone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropylsulfanyl-acetone involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity and other biochemical processes. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Acetone: A simpler ketone without the sulfanyl group.

    Methylsulfanyl-acetone: Similar structure but with a methyl group instead of an isopropyl group.

    Isopropylsulfanyl-ethanol: Similar structure but with an alcohol group instead of a ketone.

Uniqueness

Isopropylsulfanyl-acetone is unique due to the presence of both the isopropyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

112988-41-7

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

1-propan-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C6H12OS/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3

InChI Key

TZSDHLJUTCSOIY-UHFFFAOYSA-N

SMILES

CC(C)SCC(=O)C

Canonical SMILES

CC(C)SCC(=O)C

Origin of Product

United States

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